2-Bromo-1-chloro-4-(difluoromethyl)benzene
Description
Significance of Polyhalogenated Aromatic Compounds in Advanced Synthesis
Polyhalogenated aromatic compounds, which possess multiple halogen substituents on an aromatic core, are exceptionally versatile building blocks in organic synthesis. Their significance lies in the ability of the halogen atoms to serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
A key advantage of having different halogens on the same aromatic ring, as in 2-Bromo-1-chloro-4-(difluoromethyl)benzene, is the potential for selective, stepwise functionalization. The carbon-halogen bond strength and reactivity towards oxidative addition in catalytic cycles typically follow the order C–I > C–Br > C–Cl. This differential reactivity allows chemists to selectively react at the more labile C–Br bond while leaving the C–Cl bond intact for a subsequent, different transformation under more forcing conditions. This orthogonal reactivity enables the efficient and controlled construction of complex, highly substituted aromatic structures from a single, readily available precursor, making such compounds valuable intermediates in multi-step synthetic sequences.
Strategic Importance of the Difluoromethyl Moiety in Molecular Design
The difluoromethyl (–CF2H) group has become a privileged structural motif in molecular design due to its unique electronic and steric properties, which can be used to fine-tune the characteristics of a parent molecule. acs.org Its incorporation is an established strategy for optimizing the potency, metabolic stability, and pharmacokinetic profile of drug candidates and agrochemicals. rsc.orgacs.org
The strategic value of the –CF2H group stems from several key attributes:
Bioisosterism: The difluoromethyl group is considered a metabolically stable bioisostere of functional groups like hydroxyl (–OH), thiol (–SH), or amine (–NH2). nih.govcas.cn This allows it to mimic the biological interactions of these groups while resisting metabolic oxidation.
Hydrogen Bonding: Unlike the trifluoromethyl (–CF3) group, the –CF2H group can act as a weak hydrogen bond donor, which can facilitate stronger binding interactions with biological targets like enzymes and receptors. nih.govresearchgate.net
Lipophilicity Modulation: The introduction of a –CF2H group generally increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes and improve bioavailability. acs.org However, it is less lipophilic than the more common –CF3 group, offering a more subtle way to adjust this critical property. researchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation by enzymes, which can lead to a longer biological half-life for compounds containing this moiety. mdpi.com
The table below summarizes the key properties and strategic applications of the difluoromethyl group in molecular design.
| Property | Description | Impact in Molecular Design |
| Bioisosterism | Serves as a stable mimic of hydroxyl, thiol, or amine groups. nih.govcas.cn | Can replace metabolically vulnerable groups to improve drug stability and half-life. |
| H-Bonding Capacity | Can act as a hydrogen bond donor. nih.govresearchgate.net | Enhances binding affinity and specificity to biological targets. |
| Lipophilicity | Moderately increases lipophilicity; less than a –CF3 group. acs.orgresearchgate.net | Optimizes membrane permeability and bioavailability. |
| Metabolic Stability | Resistant to enzymatic degradation due to strong C-F bonds. mdpi.com | Increases the in vivo lifetime of bioactive molecules. |
| Electronic Effect | Strongly electron-withdrawing. | Modifies the acidity/basicity of nearby functional groups and influences reaction chemistry. |
Positional Isomerism and Substituent Effects on this compound Reactivity and Synthesis
The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its three substituents: the bromo, chloro, and difluoromethyl groups.
Substituent Effects:
Halogens (–Br and –Cl): Both bromine and chlorine are electronegative and withdraw electron density from the aromatic ring through the inductive effect, deactivating it towards electrophilic aromatic substitution. However, they can donate electron density through resonance. The net result is that halogens are deactivating but ortho-, para-directing substituents. libretexts.org
Difluoromethyl Group (–CF2H): The two highly electronegative fluorine atoms make the –CF2H group strongly electron-withdrawing via the inductive effect. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.
Reactivity in Cross-Coupling Reactions: The primary synthetic utility of this compound lies in metal-catalyzed cross-coupling reactions. The different bond energies of C–Br and C–Cl lead to differential reactivity, which can be exploited for selective synthesis. The C–Br bond at the C2 position is significantly more reactive than the C–Cl bond at the C1 position in typical palladium-catalyzed processes. This allows for selective functionalization at the C2 position, with the C1 position available for a subsequent reaction under different catalytic conditions.
Positional Isomerism: The specific arrangement of substituents (positional isomerism) is critical to the molecule's properties and reactivity. For example, an isomer such as 1-Bromo-2-chloro-4-(difluoromethyl)benzene would exhibit a different reactivity profile. The steric environment around the C–Br bond would be altered, and the electronic activation/deactivation at each position on the ring would change, potentially influencing the yields and regioselectivity of subsequent reactions.
Overview of Research Directions for this compound
Given its structural features, this compound is a promising substrate for several areas of chemical research. Future investigations are likely to focus on its application as a versatile chemical intermediate.
Scaffold for Bioactive Molecules: The compound is an ideal starting point for the synthesis of novel pharmaceuticals and agrochemicals. The difluoromethyl group is a known feature in many potent fungicides. acs.org Researchers can use selective cross-coupling reactions at the bromine and chlorine positions to introduce a wide variety of other functional groups, rapidly generating libraries of new compounds for biological screening.
Advanced Intermediate for Complex Synthesis: The ability to perform sequential cross-coupling reactions at the C2 and C1 positions makes this compound a valuable intermediate for the synthesis of complex, multi-substituted aromatic compounds that would be difficult to access through other routes.
Development of Catalytic Methodologies: The molecule can serve as a model substrate for the development of new and more efficient catalytic systems. Research could focus on achieving selective C–Cl bond activation in the presence of the C–Br bond (a non-traditional selectivity) or on developing methods for C–F bond functionalization of the difluoromethyl group itself.
Materials Science Applications: Polyhalogenated and fluorinated aromatic compounds are often used as precursors for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the halogen and difluoromethyl substituents could be exploited in the design of new functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-4-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXSEUWVKBNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719191 | |
| Record name | 2-Bromo-1-chloro-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261495-96-8 | |
| Record name | 2-Bromo-1-chloro-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-chloro-4-(difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Bromo 1 Chloro 4 Difluoromethyl Benzene and Analogous Systems
Regioselective Halogenation Strategies
Achieving the specific 1,2,4-substitution pattern of 2-bromo-1-chloro-4-(difluoromethyl)benzene necessitates sophisticated halogenation techniques. The electronic properties of the difluoromethyl group and the existing halogens on the aromatic ring heavily influence the position of subsequent functionalization. Therefore, controlling regioselectivity is paramount.
Directed halogenation protocols leverage the inherent electronic influence of substituents or employ directing groups to install halogens at specific positions. The difluoromethyl group is electron-withdrawing, which typically directs incoming electrophiles to the meta-position. However, the synthesis of the target compound requires ortho- and para-positioning of the halogens relative to the difluoromethyl group. This challenge is overcome through multi-step synthetic sequences where the order of substituent introduction is carefully planned.
In analogous systems, iodine(III)-mediated protocols have been developed for the oxidative chlorination and bromination of functionalized aromatic compounds like chromone (B188151) derivatives. rsc.org These methods use alkyl halides such as chloroform (B151607) (CHCl₃) and dibromomethane (B42720) (CH₂Br₂) as both the solvent and halogen source, offering excellent regioselectivity under mild conditions. rsc.org Such strategies, which rely on pre-functionalization to control the site of halogenation, are indicative of the approaches needed for complex targets. The development of iron-porphyrin catalyst systems has also enabled highly para-selective C-H functionalization, demonstrating that catalyst choice can override the inherent directing effects of substituents on an arene. sci-hub.se
Halogen exchange reactions, particularly the Finkelstein reaction and its aromatic variants, provide a powerful tool for achieving specific halogenation patterns that are not accessible through direct electrophilic halogenation. science.govwikipedia.org These reactions involve the substitution of one halogen for another and are crucial for converting a more readily available halogenated precursor into a desired, often more reactive, final product. science.govnih.gov
While the classic Finkelstein reaction is typically used for alkyl halides, its application to aryl halides is more challenging and usually requires metal catalysis. wikipedia.orgnih.gov Catalytic systems based on nickel or copper have been developed to facilitate these transformations on aromatic rings. nih.gov For instance, the conversion of aryl chlorides or bromides to aryl iodides can be achieved using nickel(II) bromide in the presence of a donor ligand like tributylphosphine. nih.gov Conversely, retro-Finkelstein reactions, which replace a heavier halogen with a lighter one, can also be driven to completion under specific conditions, yielding more stable products due to higher C-F and C-Cl bond dissociation energies. nih.gov These metal-mediated exchanges allow for the strategic placement of different halogens on an aromatic core. nih.gov
| Catalyst System | Reaction Type | Substrate | Product | Key Features |
|---|---|---|---|---|
| Copper(I) iodide with diamine ligands | Aromatic Finkelstein Reaction | Aryl Bromide/Chloride | Aryl Iodide | Effective for otherwise unreactive aromatic halides. wikipedia.org |
| Nickel(II) bromide with tributylphosphine | Aromatic Finkelstein Reaction | Aryl Bromide | Aryl Iodide | Ligand suppresses side reactions like homocoupling. nih.gov |
| Phase Transfer Catalyst (e.g., tetraphenyl phosphonium (B103445) bromide) | Halogen Exchange (Halex) | 4-Chlorobenzaldehyde (B46862) | 4-Fluorobenzaldehyde | Enables fluorination using spray-dried KF, with high yield and selectivity. researchgate.net |
Introduction of the Difluoromethyl Group
The difluoromethyl (-CF₂H) group is a valuable substituent in medicinal and materials chemistry, acting as a bioisostere for hydroxyl or thiol groups and modulating physicochemical properties. researchgate.net Its introduction onto an aromatic ring can be accomplished through various modern synthetic methods.
Late-stage difluoromethylation refers to the introduction of the -CF₂H group at a late step in a synthetic sequence, which is highly desirable when creating analogues of complex molecules for drug discovery. nih.gov This approach avoids the need to carry the fluorinated moiety through a lengthy synthesis. nih.gov Methods often involve the cross-coupling of pre-functionalized arenes, such as aryl iodides, with a difluoromethyl source. rsc.org
Copper-catalyzed reactions have been particularly successful. For example, electron-deficient aryl iodides can be readily difluoromethylated using reagents like [(IPr)Cu(CF₂H)] or [(DMPU)₂Zn(CF₂H)₂]. rsc.org Modifications to reaction conditions, such as using a more soluble base (tBuOK) and a phenanthroline ligand, have expanded the substrate scope to include electron-poor aryl iodides and various heteroaryl iodides. rsc.org Another strategy involves radical C-H difluoromethylation, which allows for the direct functionalization of arenes without pre-installed directing groups, often showing high selectivity for specific positions on heterocycles. rsc.orgrsc.org
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. chinesechemsoc.orgresearchgate.net These techniques often proceed under solvent-free conditions, reducing waste and simplifying product purification. researchgate.netchinesechemsoc.org
In the context of difluoromethylation, mechanochemical methods have been developed for alcohols, ketones, and other substrates. chinesechemsoc.orgbeilstein-journals.org The reaction typically involves milling the substrate with a difluorocarbene precursor, such as (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), and an activator like potassium bifluoride (KFHF). chinesechemsoc.org The high substrate density and efficient energy transfer in a ball mill can lead to excellent product yields (up to 99%) in short reaction times (around 1 hour) at room temperature. researchgate.netchinesechemsoc.org This approach is particularly beneficial for less reactive or sterically hindered substrates that perform poorly in solution. beilstein-journals.org
| Parameter | Mechanochemical Method | Traditional Solution-Based Method |
|---|---|---|
| Solvent | Solvent-free. researchgate.netchinesechemsoc.org | Requires solvent (e.g., DCM/water two-phase system). chinesechemsoc.org |
| Reaction Time | Typically 1-1.5 hours. chinesechemsoc.orgnih.gov | Can be significantly longer. |
| Workup/Purification | Simple filtration. chinesechemsoc.org | Solvent extraction and column chromatography. chinesechemsoc.org |
| Environmental Impact | Reduced waste generation. chinesechemsoc.org | Generates significant solvent waste. chinesechemsoc.org |
| Yields | Excellent, up to 99%. chinesechemsoc.org | Variable, often lower for hindered substrates. chinesechemsoc.org |
The introduction of the -CF₂H group can be achieved using either nucleophilic or electrophilic reagents, which deliver a formal "CF₂H⁻" or "CF₂H⁺" species, respectively. rsc.org
Nucleophilic difluoromethylation often employs reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H). cas.cn Upon deprotonation with a base, it forms the (phenylsulfonyl)difluoromethyl anion, which can react with various electrophiles such as aldehydes and esters. cas.cn Another key reagent is [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO₂CF₂SiMe₃), which serves as a stable and effective source for nucleophilic difluoromethylation. cas.cn
Electrophilic difluoromethylation utilizes reagents that can transfer an electrophilic difluoromethyl group to a nucleophile. researchgate.net S-(difluoromethyl)diarylsulfonium salts are prominent examples of such reagents. researchgate.net These compounds have been shown to effectively difluoromethylate nucleophiles including sulfonic acids, tertiary amines, and certain heterocycles. researchgate.net The development of a diverse toolbox of both nucleophilic and electrophilic reagents has greatly expanded the ability of chemists to incorporate the difluoromethyl motif into a wide array of organic molecules. sigmaaldrich.comalfa-chemistry.com
Radical-Mediated Difluoromethylation Strategies
Radical difluoromethylation has become a powerful method for installing the CF₂H group under mild conditions, often leveraging photoredox catalysis to generate the key difluoromethyl radical (•CF₂H). rsc.orgresearchgate.net These strategies are applicable to the synthesis of precursors for this compound by introducing the CF₂H moiety onto a pre-halogenated aromatic ring.
Visible-light-mediated approaches utilize photocatalysts, such as iridium or ruthenium complexes, that become potent reductants or oxidants upon photoexcitation. mdpi.com These excited-state catalysts can engage with a suitable difluoromethyl source through a single-electron transfer (SET) process to generate the •CF₂H radical. nih.gov This radical can then add to aromatic systems, often in the context of a Minisci-type reaction for heterocycles or through more complex pathways for arenes. nih.gov
A variety of reagents have been developed to serve as precursors to the difluoromethyl radical. These sources are designed to be stable and easily handled while efficiently generating the •CF₂H radical under specific catalytic conditions. rsc.org The choice of reagent can be critical for reaction efficiency and substrate compatibility. Recent advancements include the development of redox-active imidazolium (B1220033) reagents that release a •CF₂H radical upon a SET reduction under photocatalytic conditions. nih.gov
| Difluoromethyl Radical Source | Typical Activation Method | Key Features | Reference |
|---|---|---|---|
| Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Photocatalysis with an oxidant (e.g., O₂) | Commercially available and inexpensive salt. | nih.gov |
| Bromodifluoromethane (CF₂HBr) | Dual Nickel/Photoredox Catalysis with a silyl (B83357) radical mediator | Direct source of •CF₂H via halogen atom abstraction. | princeton.edu |
| 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole | Iridium-based photocatalysis | Used in radical difluoromethylation of unsaturated systems like β,γ-unsaturated oximes. | mdpi.com |
| Imidazolium fluorosulfonate reagents (IMDN-SO₂CF₂H) | Photocatalytic Single-Electron Transfer (SET) | Air-stable, redox-active crystalline solid; allows for deuterated variants. | nih.gov |
The general mechanism for photocatalytic difluoromethylation of an aromatic substrate (ArH) involves the photoexcitation of the catalyst (PC), followed by SET to or from the difluoromethyl precursor to generate the •CF₂H radical. This radical adds to the aromatic ring to form a radical intermediate, which is then oxidized to a carbocation and subsequently deprotonated to yield the difluoromethylated aromatic product (ArCF₂H), regenerating the ground-state photocatalyst in the process. mdpi.com
Cross-Coupling and Annulation Strategies for C-C Bond Formation
The presence of both bromine and chlorine atoms on the this compound ring provides distinct handles for sequential C-C bond formation. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in standard cross-coupling reactions, allowing for selective functionalization.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds and have been recognized with the 2010 Nobel Prize in Chemistry. libretexts.orgnobelprize.org Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are fundamental in modern organic synthesis. nih.govresearchgate.netnih.gov These methods are highly applicable for the derivatization of this compound.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), cleaving the C-X bond and forming an arylpalladium(II) intermediate (Ar-Pd-X). libretexts.org For this compound, this step occurs preferentially at the more reactive C-Br bond.
Transmetalation (for Suzuki and Stille): The arylpalladium(II) complex reacts with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction). libretexts.org This step transfers the organic group from the organometallic reagent to the palladium center.
Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the final coupled product, forming a new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org
This selectivity allows for a stepwise approach where this compound can first undergo a Suzuki coupling at the C-Br position with an arylboronic acid, followed by a second, typically more forcing, coupling reaction at the C-Cl position. nih.gov
| Reaction Name | Organometallic Reagent (R'-M) | Key Advantages | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., R'-B(OH)₂) | Mild conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts. | nobelprize.orgrsc.org |
| Stille Coupling | Organotin compounds (e.g., R'-SnBu₃) | Tolerant of a wide variety of functional groups, stable and isolable organotin reagents. | nih.govacs.org |
| Heck Coupling | Alkene | Forms C-C bonds with alkenes without the need for a pre-formed organometallic reagent. | wikipedia.org |
| Negishi Coupling | Organozinc compounds (e.g., R'-ZnX) | High reactivity of organozinc reagents, allowing for coupling of less reactive substrates. | nobelprize.org |
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for forming aryl-aryl and aryl-heteroatom bonds. wikipedia.orgacs.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern advancements involving the use of ligands have led to milder and more versatile catalytic systems. rsc.orgorganic-chemistry.org
The mechanism of copper-catalyzed cross-coupling is distinct from that of palladium. It is often proposed to involve a Cu(I)/Cu(III) catalytic cycle. rsc.org The cycle typically begins with the formation of a copper(I)-nucleophile complex. This complex can then undergo oxidative addition with an aryl halide to form an arylcopper(III) intermediate. Reductive elimination from this intermediate yields the coupled product and regenerates the active copper(I) catalyst. rsc.org
For a substrate like this compound, copper-catalyzed methods can be employed to form C-C bonds as well as C-O, C-N, and C-S bonds, providing a complementary approach to palladium-based catalysis. mdpi.comacs.orgrsc.org Photoinduced, copper-mediated couplings have also been investigated, where irradiation of a copper(I) complex facilitates electron transfer to the aryl halide, initiating the coupling process via a radical pathway. nih.gov
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. researchgate.net A significant advantage of nickel is its ability to activate and couple less reactive electrophiles, such as aryl chlorides and other C-O based electrophiles. nih.govdicp.ac.cn This makes nickel catalysis particularly relevant for the full functionalization of this compound, especially for reactions at the C-Cl bond.
Nickel-catalyzed cross-electrophile coupling (XEC) is a notable strategy where two different electrophiles are coupled in the presence of a reductant (like zinc or manganese metal), avoiding the pre-formation of sensitive organometallic reagents. dicp.ac.cnacs.org In the context of the target molecule, after a selective Pd-catalyzed reaction at the C-Br bond, a subsequent Ni-catalyzed XEC could be employed to functionalize the remaining C-Cl position. rsc.org
Catalyst systems often consist of a nickel(II) precatalyst (e.g., NiCl₂, NiBr₂) and a ligand, such as bipyridine or a phosphine. dicp.ac.cn The development of specialized ligands has been crucial for achieving high selectivity and yields in these transformations. nih.govrsc.org For instance, the direct difluoromethylation of aryl halides has been achieved using a nickel catalyst in conjunction with a stable difluoromethyl zinc reagent at room temperature. nih.gov
Multi-Component and Cascade Reaction Sequences for Complex Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to molecular complexity. rsc.orgresearchgate.net Similarly, cascade (or tandem) reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, all occurring without the isolation of intermediates.
For difluoromethylated aromatic systems, these advanced strategies can rapidly construct complex scaffolds. For example, a radical difluoromethylation can initiate a cascade cyclization. researchgate.netmdpi.com A photocatalytically generated •CF₂H radical can add to an alkene, and the resulting alkyl radical can then undergo an intramolecular cyclization onto a nearby aromatic ring, forming a new heterocyclic structure in a single step. mdpi.com
A hypothetical cascade sequence starting from this compound could involve an initial cross-coupling reaction (e.g., Sonogashira coupling to introduce an alkyne), followed by an in-situ cyclization to generate a difluoromethyl-substituted heterocycle. Three-component reactions have also been developed that can simultaneously introduce a difluoromethyl group and other functionalities onto an alkene or alkyne substrate. rsc.org
Synthesis of Precursors and Derivatives Leading to this compound
The synthesis of this compound itself requires a strategic sequence of reactions to install the substituents with the correct regiochemistry. A plausible synthetic route could begin with a readily available starting material like 4-chlorobenzaldehyde.
Difluoromethylation: The aldehyde group of 4-chlorobenzaldehyde can be converted to the difluoromethyl group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST). This would yield 1-chloro-4-(difluoromethyl)benzene.
Bromination: The final step would be the electrophilic bromination of 1-chloro-4-(difluoromethyl)benzene. In electrophilic aromatic substitution, the existing substituents direct the position of the incoming electrophile. The chloro group is ortho, para-directing, while the difluoromethyl group is a deactivating, meta-directing group. The combined directing effects would favor the introduction of the bromine atom at the position ortho to the chlorine and meta to the difluoromethyl group, yielding the desired this compound.
An alternative precursor could be 4-(difluoromethyl)aniline. This compound could undergo diazotization followed by a Sandmeyer reaction to introduce the chlorine atom. Subsequent bromination would then be directed by the two existing groups.
Once synthesized, this compound is a versatile precursor for a wide range of derivatives. As detailed in section 2.3, the differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-coupling reactions. This enables the synthesis of complex biaryl and other substituted aromatic structures where different groups can be precisely installed at the 1- and 2-positions of the ring. Furthermore, the aryl halides can be converted into other functional groups, such as phenols or aryl ethers, via copper-catalyzed nucleophilic substitution reactions, further expanding the range of accessible derivatives. rsc.orgnih.gov
Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 1 Chloro 4 Difluoromethyl Benzene
Elucidation of Reaction Pathways for Halogenation and Difluoromethylation
Further functionalization of 2-bromo-1-chloro-4-(difluoromethyl)benzene through halogenation or the introduction of an additional difluoromethyl group proceeds via distinct mechanistic pathways, largely governed by the nature of the reagents and reaction conditions.
Halogenation Pathway
Additional halogenation of the aromatic ring, such as bromination or chlorination, typically follows an electrophilic aromatic substitution (EAS) mechanism. msu.edumasterorganicchemistry.com This is a two-step ionic pathway. msu.edu
Generation of the Electrophile: The reaction is initiated by the formation of a potent electrophile. For bromination, this involves activating molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that is often represented as a bromine cation (Br⁺) for mechanistic clarity. youtube.comyoutube.com
Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.eduyoutube.com The positive charge is delocalized across the ortho and para positions relative to the point of attack.
Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base (such as FeBr₄⁻) removes a proton from the carbon atom where the electrophile has attached. This restores the aromatic π-system, yielding the substituted product. youtube.com
The specific position of the new halogen substituent is determined by the directing effects of the existing Br, Cl, and CHF₂ groups, a concept detailed in section 3.3.
Difluoromethylation Pathway
Introducing a second difluoromethyl group onto the aromatic ring typically requires a different approach, often proceeding through a radical mechanism, especially for C-H functionalization. nih.gov Photocatalytic methods are common for generating the necessary difluoromethyl radical (•CF₂H). nih.gov
Radical Generation: A difluoromethyl radical source, such as bromodifluoroacetate or a difluoromethylsulfone, is used. nih.gov Under visible-light irradiation, a photocatalyst (e.g., an iridium or ruthenium complex) becomes excited. The excited photocatalyst can then interact with the radical precursor, often through a single-electron transfer (SET) process, to generate the nucleophilic •CF₂H radical. nih.gov
Radical Addition: The difluoromethyl radical adds to the aromatic ring. Unlike electrophilic attack, this process is not governed by the same ortho-, para-, or meta-directing rules in all cases, and selectivity can depend on the stability of the resulting radical intermediate.
Hydrogen Abstraction/Oxidation: The resulting cyclohexadienyl radical intermediate must be converted to the final product. This can occur through hydrogen atom abstraction by another radical or through an oxidation step, followed by deprotonation, to restore aromaticity.
Role of Transition Metal Catalysis in Carbon-Halogen and Carbon-Difluoromethyl Bond Formation/Cleavage
Transition metal catalysis, particularly with palladium, is instrumental in forming new carbon-carbon and carbon-heteroatom bonds by activating the carbon-halogen bonds of this compound. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard cross-coupling reactions, allowing for selective functionalization.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting itself into the carbon-halogen bond. This is typically the rate-determining step. For this compound, oxidative addition occurs selectively at the weaker, more reactive C-Br bond to form a palladium(II) intermediate. researchgate.netnsf.gov
Transmetalation or Amine Coordination/Deprotonation:
In a Suzuki coupling , an organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide. umb.edunih.gov
In a Buchwald-Hartwig amination , an amine coordinates to the Pd(II) center. A base then deprotonates the bound amine to form a palladium-amido complex. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic groups (the aryl group from the starting material and the group introduced in the previous step) are eliminated from the palladium center, forming the new C-C or C-N bond in the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. umb.eduwikipedia.org
The C-CHF₂ bond is generally robust and not susceptible to cleavage under these conditions. The selective cleavage of the C-Br bond allows for the targeted synthesis of derivatives where a new functional group replaces the bromine atom, leaving the chlorine and difluoromethyl groups intact.
| Reaction Type | Palladium Source | Ligand | Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Understanding Regioselectivity and Stereoselectivity in Derivatization
When this compound undergoes further substitution on the aromatic ring, the position of the incoming group is not random. It is controlled by the directing effects of the three existing substituents. Stereoselectivity is generally not a factor in these aromatic substitution reactions as the ring is planar and the resulting products are typically achiral.
The regiochemical outcome is determined by the electronic properties of the substituents, which influence the stability of the arenium ion intermediate formed during electrophilic aromatic substitution. youtube.com
Halogens (Br and Cl): These groups are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions. pressbooks.publibretexts.org
Difluoromethyl Group (-CHF₂): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). It has no resonance-donating capability. Consequently, it is a deactivating and meta-directing group. lumenlearning.com It destabilizes the arenium ion, particularly when the positive charge is on an adjacent carbon (ortho or para attack), making meta attack the least unfavorable pathway.
For this compound, there are three available positions for substitution: C3, C5, and C6.
Attack at C3: This position is ortho to the chloro group and meta to both the bromo and difluoromethyl groups.
Attack at C5: This position is ortho to the difluoromethyl group, meta to the chloro group, and para to the bromo group.
Attack at C6: This position is ortho to the bromo group and meta to the difluoromethyl group.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -Br | C2 | Inductively Withdrawing, Resonance Donating | Ortho, Para (Deactivating) |
| -Cl | C1 | Inductively Withdrawing, Resonance Donating | Ortho, Para (Deactivating) |
| -CHF₂ | C4 | Strongly Inductively Withdrawing | Meta (Deactivating) |
Radical and Ionic Mechanisms in Aromatic Substitution and Addition Reactions
Chemical transformations of this compound can proceed through either ionic or radical mechanisms, depending on the reagents and conditions.
Ionic Mechanisms
The predominant ionic mechanism for this compound is electrophilic aromatic substitution (EAS) , as described in section 3.1. The benzene ring acts as a nucleophile, attacking a strong electrophile. The mechanism proceeds via a positively charged arenium ion intermediate, and its rate and regioselectivity are dictated by the electronic effects of the substituents. msu.edu All three substituents (Br, Cl, CHF₂) are deactivating, making EAS reactions on this substrate significantly slower than on benzene. lumenlearning.com
Another potential, though less common, ionic pathway is nucleophilic aromatic substitution (SₙAr) . This mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). libretexts.orgyoutube.com In this compound, the electron-withdrawing -CHF₂ group is para to the chloro group and meta to the bromo group. This arrangement could facilitate nucleophilic attack at C1, displacing the chloride ion. The SₙAr mechanism involves two steps:
Nucleophilic Addition: A strong nucleophile (e.g., an alkoxide or amide) attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate called a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group. libretexts.org
Elimination of the Leaving Group: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
This reaction requires harsh conditions (high temperature and/or a very strong nucleophile) because the activating effect of the -CHF₂ group is moderate compared to a nitro (-NO₂) group. libretexts.org
Radical Mechanisms
Radical mechanisms offer alternative pathways for substitution. A radical aromatic substitution can be initiated by the generation of a radical species that attacks the aromatic ring. For example, a phenyl radical could be generated and add to the ring, followed by the loss of a hydrogen atom to yield the substituted product.
More specific to this molecule, radical reactions can be involved in generating a difluoromethyl radical (•CF₂H) from an external source, which then adds to the aromatic ring. This pathway, often facilitated by photoredox catalysis, involves single-electron transfer steps and radical intermediates rather than the ionic intermediates of EAS. nih.gov The regioselectivity of radical addition can differ from that of EAS, sometimes favoring positions that are not electronically preferred in ionic reactions. Control experiments using radical traps like TEMPO can confirm the operation of a radical pathway by completely suppressing the reaction. nih.gov
Theoretical and Computational Chemistry Studies of 2 Bromo 1 Chloro 4 Difluoromethyl Benzene
Quantum Chemical Calculations for Molecular Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and optimal geometry of a molecule.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science. aps.orgrsc.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. aps.org This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. karazin.ua
For a hypothetical study on 2-bromo-1-chloro-4-(difluoromethyl)benzene, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.netscispace.com This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters (DFT/B3LYP) (Note: This table is illustrative as specific data for the target compound is unavailable.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Br | --- | C-C-Br | --- |
| C-Cl | --- | C-C-Cl | --- |
| C-C(F2H) | --- | C-C-C(F2H) | --- |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. libretexts.org Methods like Hartree-Fock (HF) are considered ab initio. researchgate.net While highly accurate, these methods are computationally intensive and are often practical only for smaller molecules. libretexts.orgdtic.mil
Semi-empirical methods offer a faster alternative by incorporating some experimental parameters to simplify the calculations. libretexts.orgresearchgate.net This reduces computational time, allowing for the study of larger molecules, though with some trade-off in accuracy compared to high-level ab initio techniques. researchgate.net A study on this compound could use these methods for a preliminary analysis before employing more demanding DFT or ab initio calculations. dtic.mil
Analysis of Electronic Properties and Reactivity Descriptors
Once the molecular geometry is optimized, further calculations can reveal its electronic properties and predict its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Analysis of the HOMO and LUMO energy levels and their distribution across the this compound molecule would identify the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Orbital Energies (Note: This table is illustrative as specific data for the target compound is unavailable.)
| Property | Energy (eV) |
|---|---|
| HOMO Energy | --- |
| LUMO Energy | --- |
Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intermolecular interactions within a molecule. sci-hub.sereadthedocs.io It translates the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wisc.eduq-chem.com This provides a clear Lewis structure-like picture of the molecule. readthedocs.ioslideshare.net For this compound, NBO analysis would quantify the natural atomic charges on each atom and describe the hybridization of the atomic orbitals that form the chemical bonds.
Local reactivity descriptors provide more detailed information about which specific atoms or regions within a molecule are most reactive. Fukui functions, for example, are used to predict the sites for nucleophilic, electrophilic, and radical attacks. researchgate.net Average Local Ionization Energy (ALIE) is another descriptor that can identify the regions from which an electron is most easily removed, highlighting potential sites for electrophilic reactions. researchgate.net A computational study on this compound would use these descriptors to create a detailed map of its chemical reactivity. researchgate.net
Electrophilicity and Nucleophilicity Indices
In the realm of chemical reactivity, electrophilicity and nucleophilicity are fundamental concepts. Computational chemistry, particularly through Density Functional Theory (DFT), allows for the quantification of these properties. Conceptual DFT provides a framework to define and calculate various indices that predict the reactivity of a molecule. For this compound, these indices can offer insights into its susceptibility to attack by nucleophiles or electrophiles.
Key indices include the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). The electronic chemical potential is related to the molecule's tendency to exchange electrons with its surroundings. Chemical hardness is a measure of the resistance to a change in electron distribution. The global electrophilicity index, a concept introduced by Parr, von R. Szentpály, and Liu, combines the electronic chemical potential and chemical hardness to provide a quantitative measure of a molecule's electrophilic character.
A hypothetical set of calculated reactivity indices for this compound, based on DFT calculations, is presented in the table below. Such data would be derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Reactivity Index | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -8.50 |
| LUMO Energy | ELUMO | -1.20 |
| Electronic Chemical Potential | μ | -4.85 |
| Chemical Hardness | η | 7.30 |
| Global Electrophilicity Index | ω | 1.61 |
These hypothetical values suggest that this compound possesses a moderate electrophilicity, making it a potential substrate for nucleophilic attack. The presence of electron-withdrawing halogen and difluoromethyl groups is expected to lower the LUMO energy, thereby increasing its electrophilic character.
Investigation of Intramolecular Interactions and Conformational Analysis
The three-dimensional structure of a molecule is crucial to its properties and reactivity. For this compound, conformational analysis would focus on the orientation of the difluoromethyl group relative to the benzene (B151609) ring. While the benzene ring itself is planar, the rotation of the C-C bond connecting the difluoromethyl group to the ring can lead to different conformers.
Computational methods can be used to explore the potential energy surface associated with this rotation. By calculating the energy of the molecule at various dihedral angles, a rotational energy profile can be constructed. This profile would reveal the most stable conformation (the global minimum) and any other local minima, as well as the energy barriers to rotation.
Intramolecular interactions, such as steric hindrance between the difluoromethyl group and the adjacent bromine and hydrogen atoms, would be the primary determinants of the conformational preferences. Additionally, weak intramolecular hydrogen bonds or other non-covalent interactions could play a role. For instance, a weak interaction between one of the fluorine atoms and the ortho-hydrogen atom might influence the preferred conformation.
A hypothetical potential energy scan for the rotation of the difluoromethyl group is summarized in the table below, illustrating the relative energies of different conformers.
| Dihedral Angle (H-C-C-Br) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 | Eclipsed (H eclipsing Br) |
| 60° | 0.0 | Staggered |
| 120° | 2.0 | Eclipsed (H eclipsing C-H) |
| 180° | 0.5 | Anti-Staggered |
This hypothetical data suggests that a staggered conformation, which minimizes steric interactions, is the most stable.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution or cross-coupling reactions.
A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined.
For example, in a hypothetical nucleophilic aromatic substitution reaction where a nucleophile displaces the bromine atom, computational methods could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of the bromide ion. The energies of the reactants, intermediates, transition states, and products would be calculated to construct a detailed reaction energy profile.
The following table presents hypothetical energy data for a nucleophilic aromatic substitution reaction on this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Meisenheimer Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -12.3 |
This hypothetical data indicates a two-step mechanism with the formation of a stable intermediate.
The Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. Within the MEDT framework, the reactivity of this compound would be analyzed by examining the changes in its electron density along a reaction pathway.
This approach involves the topological analysis of the electron localization function (ELF), which provides a detailed picture of the bonding changes during a reaction. By analyzing the ELF, one can characterize the formation and breaking of chemical bonds in a precise and visual manner. MEDT provides a powerful tool for understanding the electronic details of reaction mechanisms.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. For this compound, properties such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts can be calculated.
DFT calculations are commonly employed for this purpose. The calculated vibrational frequencies can be used to assign the peaks in an experimental IR or Raman spectrum to specific molecular vibrations. Similarly, calculated NMR chemical shifts can aid in the assignment of signals in ¹H, ¹³C, and ¹⁹F NMR spectra.
The table below shows a hypothetical comparison between calculated and experimental vibrational frequencies for some key stretching modes in this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 | 3095 |
| C-F stretch | 1150 | 1145 |
| C-Cl stretch | 850 | 848 |
| C-Br stretch | 680 | 675 |
The close agreement between the calculated and hypothetical experimental values would lend confidence to the accuracy of the computational model.
Application of 2 Bromo 1 Chloro 4 Difluoromethyl Benzene As a Key Synthetic Intermediate
Role in the Synthesis of Biologically Active Molecules
Fluorine-containing compounds are of immense interest in the life sciences due to the unique properties that fluorine atoms impart to a molecule. The difluoromethyl (CF2H) group, in particular, is recognized for its ability to act as a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. This substitution can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets without significantly increasing its size. nih.govsigmaaldrich.com Consequently, building blocks like 2-bromo-1-chloro-4-(difluoromethyl)benzene are crucial for the development of new bioactive compounds. ontosight.ai
Pharmaceutical Precursors and Scaffolds
While specific FDA-approved drugs directly synthesized from this compound are not prominently documented in publicly available literature, its value lies in its role as a precursor for creating diverse molecular scaffolds. The dual-halogenated nature of the molecule provides two distinct reaction sites. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond, especially in metal-catalyzed cross-coupling reactions. This reactivity difference allows for sequential, site-selective introduction of different molecular fragments, a key strategy in building complex pharmaceutical agents.
The difluoromethyl group is a particularly valuable moiety in drug design. It can act as a hydrogen bond donor and improve the pharmacokinetic profile of a drug candidate. nih.gov Synthetic intermediates that already contain this group, such as this compound, are therefore highly sought after for incorporation into drug discovery programs.
Formation of Novel Fluorine-Containing Heterocycles and Carbocycles
Heterocyclic and carbocyclic structures are fundamental components of many functional molecules. The strategic placement of halogen atoms on the this compound ring makes it an ideal substrate for modern cross-coupling reactions used to construct these ring systems.
Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for forming carbon-carbon bonds) and the Buchwald-Hartwig amination (for forming carbon-nitrogen bonds) are powerful tools for this purpose. Typically, the more reactive C-Br bond would react preferentially, allowing for the coupling of a boronic acid (or its ester) or an amine at this position. This initial product can then undergo a second coupling reaction at the C-Cl position or an intramolecular cyclization to form a fused ring system. This sequential approach provides a controlled and versatile route to a wide array of novel fluorine-containing heterocycles (e.g., quinolines, indoles) and carbocycles (e.g., fluorenes, biphenyls).
Preparation of Advanced Materials and Specialty Chemicals
The unique electronic properties and rigidity of the substituted benzene (B151609) ring make this compound a potential monomer or precursor in materials science. Halogenated aromatic compounds are often used in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diode (OLED) materials.
For example, the di-halogenated nature of the molecule allows it to be used in step-growth polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These materials are of interest for applications in organic electronics due to their potential semiconducting and photophysical properties. nih.govnih.govresearchgate.net The fluorine atoms can enhance the thermal stability and tune the electronic energy levels of the resulting polymer.
Derivatization to Access Diverse Functionalized Compounds
The primary utility of this compound as a synthetic intermediate stems from its capacity for selective derivatization. The different reactivities of the C-Br and C-Cl bonds are key to this selectivity.
Cross-Coupling Reactions: The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine bond. This allows for selective Suzuki, Stille, Sonogashira, or Heck couplings at the bromine position while leaving the chlorine atom intact for subsequent transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, selectively replacing the bromine atom with a primary or secondary amine to produce substituted anilines.
Grignard Reagent Formation: The bromine atom can selectively react with magnesium metal to form a Grignard reagent. This organometallic intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new carbon-based functional groups.
Lithiation: Metal-halogen exchange, typically with an organolithium reagent like n-butyllithium at low temperatures, can be used to replace the bromine atom with lithium. The resulting aryllithium species is a powerful nucleophile for forming new bonds.
These derivatization strategies allow chemists to use this compound as a versatile platform to build a wide variety of more complex, functionalized molecules.
Interactive Data Table: Potential Derivatization Reactions
The following table outlines potential derivatization reactions based on the known reactivity of the functional groups present in this compound.
| Reaction Type | Reactive Site | Typical Reagents | Product Type |
| Suzuki Coupling | C-Br | R-B(OH)₂, Pd catalyst, Base | Aryl- or Alkyl-substituted derivative |
| Buchwald-Hartwig Amination | C-Br | R₂NH, Pd catalyst, Base | N-Aryl amine derivative |
| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted derivative |
| Grignard Formation | C-Br | Mg, THF or Et₂O | Organomagnesium halide |
| Metal-Halogen Exchange | C-Br | n-BuLi, -78 °C | Organolithium reagent |
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
Traditional syntheses of polysubstituted benzenes often rely on multi-step processes involving harsh reagents, stoichiometric amounts of catalysts, and significant solvent waste. libretexts.orglibretexts.org Future research will prioritize the development of more environmentally benign routes to 2-Bromo-1-chloro-4-(difluoromethyl)benzene. Key areas of investigation include the use of greener solvents, alternative energy sources, and catalysts that are more abundant and less toxic.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes exploring enzymatic halogenation for improved selectivity under mild conditions, minimizing the use of hazardous solvents by employing alternatives like ionic liquids or supercritical fluids, and improving atom economy. Methodologies such as photocatalysis, which can be driven by visible light, offer a promising avenue for activating substrates under milder conditions than traditional thermal methods. nih.gov
Table 1: Potential Strategies for Greener Synthesis
| Strategy | Description | Potential Benefits |
|---|---|---|
| Catalytic Halogenation | Using catalytic amounts of reagents for bromination and chlorination instead of stoichiometric quantities. | Reduced waste, higher atom economy. |
| Enzymatic Synthesis | Employing halogenase enzymes to selectively install bromo and chloro substituents. | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or bio-derived solvents. | Reduced pollution and health hazards. |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | Faster reactions, lower energy costs. |
Chemo-, Regio-, and Stereoselective Functionalization of this compound
The presence of three distinct functional handles—a bromine atom, a chlorine atom, and a difluoromethyl group on an aromatic ring—makes this compound a versatile platform for further molecular elaboration. A major focus of future research will be the development of methods to selectively functionalize one site without affecting the others.
The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions. This inherent difference in reactivity can be exploited for selective transformations. For instance, palladium- or nickel-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling could be selectively performed at the C-Br position. Subsequent functionalization of the C-Cl bond would require more forcing conditions or different catalytic systems. Chelation-assisted C-H bond functionalization offers another powerful strategy to introduce new substituents at specific positions on the benzene (B151609) ring, guided by directing groups. nih.gov
Table 2: Selective Functionalization Reactions
| Reaction Type | Target Site | Catalyst Example | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-Br | Pd(PPh₃)₄ | Aryl-substituted derivative |
| Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃ / Ligand | Amine-substituted derivative |
| Sonogashira Coupling | C-Br | PdCl₂(PPh₃)₂ / CuI | Alkyne-substituted derivative |
| C-H Activation | C-H (ortho to Cl) | Rh(III) or Ru(II) complexes | Acylated or alkylated derivative |
Integration with Flow Chemistry and High-Throughput Experimentation
Modern chemical synthesis is increasingly benefiting from the integration of automation and advanced engineering. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, scalability, and process control. For the synthesis and functionalization of this compound, flow chemistry could enable better management of reaction temperatures and pressures, especially for highly exothermic or hazardous reactions.
High-Throughput Experimentation (HTE) has the potential to revolutionize the discovery of new reactions and the optimization of existing ones. chemrxiv.org By running hundreds or thousands of reactions in parallel on a small scale, HTE can rapidly screen vast arrays of catalysts, ligands, solvents, and other reaction parameters. Applying HTE to the cross-coupling reactions of this compound could accelerate the identification of optimal conditions for achieving high selectivity and yield, significantly reducing development time. chemrxiv.org
Exploration of Novel Catalytic Systems for Transformations
While palladium catalysis is well-established for cross-coupling reactions, future research will explore novel catalytic systems to expand the reaction scope and improve sustainability. This includes the use of catalysts based on more earth-abundant and less expensive metals like iron, copper, and nickel.
Photoredox catalysis is another rapidly emerging area that uses light to drive chemical reactions under exceptionally mild conditions. nih.gov This approach can be used to generate radical intermediates from the C-Br or C-Cl bonds, enabling transformations that are complementary to traditional transition-metal catalysis. Dual catalytic systems, which combine a photoredox catalyst with a transition metal catalyst, are also being explored to unlock novel reactivity and synthetic pathways for complex molecule construction.
Table 3: Comparison of Catalytic Systems
| Catalytic System | Description | Advantages |
|---|---|---|
| Traditional (e.g., Pd, Ru) | Well-established transition metal catalysts for cross-coupling and C-H activation. | High reliability, broad scope. |
| Earth-Abundant Metals (e.g., Fe, Cu, Ni) | Catalysts based on more common and less expensive metals. | Lower cost, improved sustainability. |
| Photoredox Catalysis | Uses light to initiate reactions via single-electron transfer. | Mild conditions, unique reactivity, high functional group tolerance. |
| Dual Catalysis | Combines two different catalytic cycles (e.g., photoredox and transition metal). | Enables novel and challenging transformations. |
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. science.gov For this compound, advanced computational modeling can provide deep insights into its electronic structure, properties, and reactivity.
DFT calculations can be used to predict various molecular properties, such as bond dissociation energies for the C-Br and C-Cl bonds, which can help rationalize the observed regioselectivity in chemical reactions. researchgate.net Furthermore, modeling can be employed to elucidate reaction mechanisms, calculate activation barriers, and predict the structures of transition states and intermediates. This predictive power can guide experimental design, helping chemists to select the most promising reaction conditions and catalyst systems, thereby saving time and resources. science.govresearchgate.net
Table 4: Applications of Computational Modeling
| Modeling Application | Information Gained | Impact on Research |
|---|---|---|
| Geometric & Electronic Structure | Bond lengths, angles, charge distribution, molecular orbitals. | Understanding of fundamental molecular properties. |
| Reaction Mechanism Elucidation | Calculation of transition states and reaction energy profiles. | Rationalizing experimental outcomes and predicting reactivity. |
| Spectroscopic Prediction | Prediction of NMR, IR, and Raman spectra. | Aiding in the characterization and identification of compounds. |
| Catalyst Design | Modeling catalyst-substrate interactions. | Guiding the development of more efficient and selective catalysts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
